Iodocholine iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

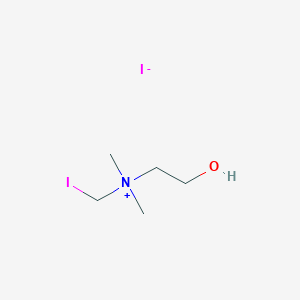

2-hydroxyethyl-(iodomethyl)-dimethylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13INO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKWCDOGFSRVGS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CI.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13I2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28508-22-7 | |

| Record name | Ethanaminium, 2-hydroxy-N-(iodomethyl)-N,N-dimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28508-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodocholine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Iodocholine iodide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of iodocholine iodide. The information is intended to support research and development activities involving this compound.

Chemical Properties and Structure

This compound, with the IUPAC name 2-hydroxyethyl-(iodomethyl)-dimethylazanium iodide, is a quaternary ammonium salt. Its structure consists of a central nitrogen atom bonded to two methyl groups, a 2-hydroxyethyl group, and an iodomethyl group, with an associated iodide counter-ion.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H13I2NO | |

| Molecular Weight | 356.97 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and water | |

| Storage Conditions | 4°C, sealed storage, away from moisture and light | |

| InChI Key | QTKWCDOGFSRVGS-UHFFFAOYSA-M | |

| CAS Number | 28508-22-7 |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-(Dimethylamino)ethanol

-

Diiodomethane

-

Anhydrous diethyl ether

-

Anhydrous acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(dimethylamino)ethanol (1 equivalent). The flask is then placed under an inert atmosphere.

-

Solvent Addition: Anhydrous acetone is added to the flask to dissolve the 2-(dimethylamino)ethanol.

-

Reagent Addition: Diiodomethane (1.1 equivalents) is slowly added to the stirring solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, a precipitate of this compound should form. The solid product is collected by vacuum filtration using a Buchner funnel.

-

Purification: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from an appropriate solvent system if necessary.

-

Drying: The purified this compound is dried under vacuum to remove any residual solvent.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the cation.

-

Elemental Analysis: To determine the elemental composition.

General Analytical Methods

For the analysis of quaternary ammonium iodides like this compound, several methods can be employed. These include:

-

Pyrolysis Gas Chromatography (Py-GC): This technique can be used for the analysis of non-volatile quaternary ammonium compounds. The compound is thermally degraded in the GC inlet, and the resulting volatile products are separated and detected.

-

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-ToF-MS): This is a sensitive and selective method for the analysis of quaternary ammonium compounds in various matrices.

-

Titration Methods: Quaternary ammonium compounds can be quantified by titration. For instance, precipitation with iodine in a potassium iodide solution to form the triiodide can be followed by titration.

Applications and Biological Relevance

This compound serves as a non-radioactive standard for Carbon-11 labeled choline, which is utilized as a tracer in Positron Emission Tomography (PET) imaging for the diagnosis and monitoring of various cancers. Additionally, it has been identified as a non-toxic, metabolizable catalyst for the free radical polymerization of functional polymers.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis of this compound and a conceptual workflow for its application in PET imaging research.

An In-depth Technical Guide to the Synthesis of Iodocholine Iodide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of iodocholine iodide, a quaternary ammonium compound with applications in catalysis and as a non-radioactive standard in medical imaging research. The following sections detail the chemical properties, a validated synthesis protocol, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The synthesis of this compound from N,N-dimethylethanolamine and diiodomethane yields a white solid product. Key quantitative parameters for this reaction are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₃I₂NO | [1] |

| Molecular Weight | 356.97 g/mol | [1] |

| Typical Yield | 61.5% | [2] |

| Physical Appearance | White to off-white solid | [2] |

| Reaction Time | 24 hours | [2] |

| Reaction Temperature | 20°C (Room Temperature) | |

| Purity (LCMS) | >97% | (Vendor data for commercially available product) |

| Solubility (DMSO) | 100 mg/mL (280.14 mM) | (Vendor data for commercially available product) |

| Solubility (Water) | 50 mg/mL (140.07 mM) | (Vendor data for commercially available product) |

Experimental Protocol: Synthesis of this compound

This protocol is based on the quaternization of a tertiary amine, a common method for synthesizing quaternary ammonium salts. The following procedure has been adapted from published literature for the synthesis of this compound.

Materials and Reagents:

-

N,N-dimethylethanolamine (also known as 2-(Dimethylamino)ethanol)

-

Diiodomethane (CH₂I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N,N-dimethylethanolamine in anhydrous tetrahydrofuran (THF).

-

Addition of Reagent: To the stirred solution, add diiodomethane. A molar ratio of 1.5:1 of diiodomethane to N,N-dimethylethanolamine is recommended.

-

Reaction Conditions: The reaction mixture is stirred at room temperature (20°C) for 24 hours. It is crucial to protect the reaction from light by wrapping the flask in aluminum foil or conducting the reaction in a dark environment.

-

Product Precipitation: Upon completion, a gummy crude product will have precipitated from the reaction mixture.

-

Purification:

-

Decant the supernatant THF.

-

Wash the crude product with fresh, dry THF to remove unreacted starting materials and impurities.

-

The resulting salt is then collected by filtration.

-

-

Drying: The collected white solid product is dried under vacuum to remove any residual solvent.

Visualizing the Synthesis Workflow

The synthesis of this compound is a straightforward one-pot reaction. The logical flow of the experimental procedure is depicted in the diagram below.

Caption: Workflow for the synthesis of this compound.

Applications in Research

This compound serves as a non-radioactive, or "cold," standard for Carbon-11 labeled choline ([¹¹C]choline), which is used as a tracer in Positron Emission Tomography (PET) imaging to monitor various types of cancer. Additionally, it has been identified as a non-toxic, metabolizable "green" catalyst for the free radical polymerization of functional polymers. Its utility as a research chemical stems from its stable, well-characterized nature, allowing it to be a reliable reference compound in analytical and developmental studies.

References

An In-depth Technical Guide on the Proposed Catalytic Mechanism of Iodocholine Iodide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the proposed mechanism of action for iodocholine iodide in catalytic applications. Drawing from established principles of phase-transfer catalysis and the known reactivity of its constituent ions, this guide provides a comprehensive overview for researchers in organic synthesis and drug development.

Introduction to this compound in Catalysis

This compound, a quaternary ammonium salt, is recognized as a non-toxic and metabolizable "green" catalyst.[1] Its utility has been noted in processes such as the free-radical polymerization of functional polymers.[1] While specific, in-depth studies on the catalytic cycle of this compound are emerging, its mechanism can be inferred from the well-documented roles of quaternary ammonium salts and iodide ions in catalysis.

Quaternary ammonium salts are versatile, serving as surfactants, antimicrobial agents, and, most notably, phase-transfer catalysts.[2][3] Their ability to facilitate reactions between reactants in immiscible phases makes them invaluable in organic synthesis.[2] The iodide component, on the other hand, is a known nucleophile and can participate in various catalytic cycles, including those involving oxidative transformations.

This guide will synthesize these principles to propose a cohesive mechanism of action for this compound, supported by generalized experimental protocols and data presentation formats that can be adapted for specific research needs.

Proposed Mechanism of Action: A Dual-Role Catalyst

The catalytic activity of this compound can be understood through two primary, and potentially synergistic, mechanisms: Phase-Transfer Catalysis driven by the choline cation and Anion-Based Catalysis involving the iodide ion.

In heterogeneous reaction mixtures, such as those with an aqueous and an organic phase, the choline cation of this compound can act as a phase-transfer agent. The positively charged nitrogen atom, shielded by its organic substituents, allows the cation to be soluble in the organic phase while being able to pair with an anion from the aqueous phase.

The proposed PTC cycle is as follows:

-

Anion Exchange: In the aqueous phase, the iodide ion of this compound can be exchanged for an anionic reactant (Nu⁻).

-

Phase Transfer: The newly formed quaternary ammonium salt, [Choline]⁺[Nu]⁻, being lipophilic, migrates into the organic phase.

-

Reaction: The nucleophile (Nu⁻) is now available to react with the organic substrate in the organic phase, where it is highly reactive due to minimal solvation.

-

Catalyst Regeneration: After the reaction, the choline cation pairs with the leaving group anion and migrates back to the aqueous phase, where it can exchange for another reactant anion, thus completing the catalytic cycle.

The iodide anion itself is a potent catalyst in various organic transformations. Its catalytic role can manifest in several ways:

-

Nucleophilic Catalysis: Iodide is an excellent nucleophile and can displace other leaving groups on a substrate (similar to the Finkelstein reaction). This creates a more reactive iodo-intermediate, which is then more susceptible to attack by the primary nucleophile.

-

Redox Catalysis: In oxidative reactions, the iodide ion can be oxidized to form various reactive iodine species, such as hypoiodite or hypervalent iodine compounds, which then act as the primary oxidants in the catalytic cycle. These species are particularly effective in reactions like the formation of C-O, C-N, and C-C bonds.

Quantitative Data Summary

While specific quantitative data for this compound as a catalyst is not extensively published, the following table structure can be used to systematically evaluate its performance in a given reaction, drawing parallels from studies on other quaternary ammonium iodides.

| Entry | Substrate | Reactant | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Chloride | KCN | 5 | Toluene/H₂O | 80 | 4 | e.g., 95 |

| 2 | 1-Bromooctane | NaN₃ | 5 | Dichloromethane/H₂O | 40 | 6 | e.g., 92 |

| 3 | Cyclohexene | H₂O₂ | 10 | Acetonitrile | 25 | 12 | e.g., 85 |

This table is illustrative and should be populated with experimental data.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the catalytic activity of this compound.

Materials:

-

Organic substrate (e.g., alkyl halide)

-

Nucleophilic salt (e.g., KCN, NaN₃)

-

This compound

-

Organic solvent (e.g., toluene, dichloromethane)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the organic substrate (1.0 eq) and this compound (0.05 eq) in the organic solvent.

-

Dissolve the nucleophilic salt (1.2 eq) in deionized water.

-

Combine the two solutions in a round-bottom flask equipped with a condenser and magnetic stir bar.

-

Heat the biphasic mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction to room temperature, separate the organic and aqueous layers.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Materials:

-

Substrate to be oxidized (e.g., an alkene or ketone)

-

Stoichiometric oxidant (e.g., H₂O₂, m-CPBA)

-

This compound

-

Appropriate solvent (e.g., acetonitrile, methanol)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the substrate (1.0 eq) and this compound (0.1 eq) in the chosen solvent, add the stoichiometric oxidant (1.5 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture at the specified temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate solution) until the yellow/brown color of iodine disappears.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the product via column chromatography.

Conclusion and Future Outlook

The catalytic mechanism of this compound is proposed to be a multifaceted system involving both phase-transfer catalysis and iodide-mediated pathways. This dual functionality makes it a promising candidate for a wide range of organic transformations, particularly under environmentally benign conditions.

Further research is required to fully elucidate the specific catalytic cycles for various reaction types. In-depth kinetic studies, spectroscopic analysis (such as in situ IR or NMR), and computational modeling will be instrumental in providing a more detailed understanding of the reactive intermediates and transition states involved. Such investigations will enable the optimization of reaction conditions and the expansion of the synthetic utility of this versatile "green" catalyst.

References

The Role of Iodocholine Iodide and its Analogues in Green Living Radical Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Living radical polymerization (LRP) has revolutionized the synthesis of well-defined polymers with controlled architectures, finding significant applications in drug delivery, biomaterials, and nanotechnology. This technical guide focuses on the emerging role of biocompatible and metabolizable choline iodide analogues, including iodocholine iodide, as "green" catalysts in a subtype of LRP known as reversible-deactivation radical polymerization (RDRP). This approach offers a sustainable and metal-free alternative to traditional LRP methods, which is particularly advantageous for biomedical applications where catalyst toxicity is a major concern. This document provides an in-depth overview of the mechanism, experimental protocols, and quantitative data associated with the use of these novel organocatalysts.

Introduction: The Shift Towards Green Living Radical Polymerization

Living radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have enabled the precise synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] However, a significant drawback of many LRP systems is the use of transition metal catalysts, which can be toxic and require extensive purification steps to remove from the final polymer product. This is a critical issue in the development of polymers for biomedical applications.

Organocatalyzed LRP has emerged as a powerful alternative, utilizing organic molecules as catalysts to mediate the polymerization process.[2] Within this field, the use of quaternary ammonium iodides (QAIs) has shown significant promise.[3][4] Recently, a new class of QAI catalysts based on choline and its derivatives has been introduced, offering the distinct advantages of being biocompatible, metabolizable, and non-toxic.[2] This guide specifically delves into the use of this compound and its analogues—choline iodide, acetylcholine iodide, and butyrylcholine iodide—as catalysts for a green LRP process.

Mechanism of Choline Iodide-Catalyzed Living Radical Polymerization

The polymerization process catalyzed by choline iodide and its analogues is a form of iodine-mediated reversible-deactivation radical polymerization (RDRP). The fundamental principle of this process is the reversible activation of a dormant polymer chain end by a catalyst to generate a propagating radical.

The key steps in this catalytic cycle are:

-

Initiation: The polymerization is initiated by an alkyl iodide initiator, which possesses a weak carbon-iodine (C-I) bond.

-

Activation: The iodide anion (I⁻) from the choline iodide catalyst reversibly activates the dormant polymer chain (P-I) to form a propagating radical (P•) and a triiodide anion (I₃⁻).

-

Propagation: The propagating radical (P•) adds monomer units (M) to extend the polymer chain.

-

Deactivation: The propagating radical is reversibly deactivated by reacting with the triiodide anion (I₃⁻) to reform the dormant polymer chain (P-I) and regenerate the iodide anion (I⁻) catalyst.

This dynamic equilibrium between the active and dormant species allows for controlled polymer growth, leading to polymers with low polydispersity.

References

Technical Guide: Physicochemical Properties of Iodocholine Iodide (CAS 28508-22-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodocholine iodide (CAS number 28508-22-7), systematically named (2-Hydroxyethyl)(iodomethyl)dimethylammonium iodide, is a quaternary ammonium compound. Its structure, featuring a positively charged nitrogen atom, renders it soluble in polar solvents and imparts properties that are of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental methodologies for property determination, and a visualization of its relevant biological pathway.

Physicochemical Properties

The following table summarizes the available quantitative and qualitative physicochemical data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxyethyl-(iodomethyl)-dimethylazanium;iodide | [1] |

| CAS Number | 28508-22-7 | [1] |

| Molecular Formula | C₅H₁₃I₂NO | [1] |

| Molecular Weight | 356.97 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: 100 mg/mL (requires sonication)Water: 50 mg/mL (requires sonication) | |

| Purity (LCMS) | 97.99% | |

| Storage Conditions | Solid: 4°C, sealed, away from moisture and lightIn solvent: -80°C (6 months), -20°C (1 month) |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available. However, standard methodologies for determining key properties of solid organic compounds, such as melting point, are well-established.

Determination of Melting Point (General Protocol)

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Principle:

The melting point is determined by heating a small, powdered sample of the compound and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Detailed Methodology:

-

Sample Preparation: A small amount of the solid this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed at the bottom.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The apparatus is turned on, and the heating rate is adjusted. An initial rapid heating can be used to determine an approximate melting range.

-

Measurement: A fresh sample is prepared, and the apparatus is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting range (typically 1-2°C) is indicative of a high-purity compound.

Biological and Chemical Significance

This compound serves as a non-radioactive analogue of [¹¹C]choline, which is used as a radiotracer in Positron Emission Tomography (PET) imaging to visualize areas of increased cell proliferation, such as in tumors. The uptake and metabolism of choline are critical for cell membrane biosynthesis.

Choline Metabolism via the Kennedy Pathway

The primary pathway for the incorporation of choline into cell membranes is the Kennedy pathway, which leads to the synthesis of phosphatidylcholine.

Caption: The Kennedy Pathway for Choline Metabolism.

Role in Radical Polymerization

This compound has also been described as a "green" catalyst for free radical polymerization. In iodide-mediated radical polymerization, the carbon-iodine bond can reversibly cleave to form a propagating radical and an iodine radical. This process allows for a controlled or "living" polymerization, enabling the synthesis of polymers with well-defined molecular weights and low dispersity.

Caption: General Scheme of Iodide-Mediated Radical Polymerization.

References

Iodocholine Iodide: A Technical Guide to Solubility in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of iodocholine iodide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design and execution.

Core Topic: Solubility of this compound

This compound is a non-radioactive analogue of Carbon-11 choline, utilized in positron emission tomography (PET) imaging for monitoring various cancers. It also serves as a catalyst in the free radical polymerization of functional polymers. Understanding its solubility is critical for its application in both biomedical research and materials science, ensuring accurate and reproducible results in experimental settings.

Quantitative Solubility Data

The solubility of this compound in DMSO and water has been determined and is summarized in the table below. These values are essential for the preparation of stock solutions and experimental media.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 | 280.14 | Ultrasonic assistance may be required for complete dissolution. It is also noted that the hygroscopic nature of DMSO can impact solubility, and the use of newly opened DMSO is recommended. |

| Water (H₂O) | 50 | 140.07 | Ultrasonic assistance may be required for complete dissolution. |

Experimental Protocols

While specific experimental data for the generation of the above solubility values is not publicly detailed, a standard protocol for determining the kinetic solubility of a compound like this compound in DMSO and water is provided below. This method is widely used in pharmaceutical and chemical research for its relevance to high-throughput screening and early-stage drug discovery.

Protocol: Kinetic Solubility Determination of this compound

1. Objective: To determine the maximum concentration at which this compound remains dissolved in a buffered aqueous solution after being introduced from a concentrated DMSO stock.

2. Materials:

-

This compound powder

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate with a lid

-

Multi-channel pipette

-

Plate shaker

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3. Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Ensure complete dissolution, using a vortex mixer or sonicator if necessary.

-

-

Serial Dilution:

-

Add 100 µL of PBS to a series of wells in the 96-well microplate.

-

Add 2 µL of the this compound DMSO stock solution to the first well and mix thoroughly. This represents the highest concentration.

-

Perform a serial dilution by transferring a set volume from the first well to the subsequent wells containing PBS, mixing at each step.

-

-

Equilibration and Precipitation:

-

Cover the microplate and incubate at room temperature for a specified period (e.g., 2 hours) on a plate shaker. This allows the solution to equilibrate and any precipitate to form.

-

-

Analysis:

-

After incubation, visually inspect the wells for any precipitate.

-

Quantify the concentration of the dissolved this compound in the supernatant of each well using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

The highest concentration at which no precipitate is observed is determined to be the kinetic solubility.

-

Visualizing Workflows and Logical Relationships

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate key workflows.

A Technical Guide to Green Living Radical Polymerization with Choline Iodide Catalysts

For Researchers, Scientists, and Drug Development Professionals

The development of sustainable and biocompatible polymerization methods is a cornerstone of modern polymer chemistry, with significant implications for the biomedical and pharmaceutical fields. This technical guide provides an in-depth overview of a groundbreaking approach: green living radical polymerization (LRP) utilizing choline iodide and its analogues as highly efficient, non-toxic organocatalysts. This method offers a facile and environmentally benign route to a wide range of well-defined functional polymers.

Core Principles and Advantages

Living radical polymerization catalyzed by choline iodide operates via a reversible activation mechanism, where the iodide anion (I⁻) from the choline salt plays a crucial catalytic role. This organocatalyzed LRP (OC-LRP) system is distinguished by its use of biocompatible and metabolizable catalysts, such as choline iodide (ChI), acetylcholine iodide (AChI), and butyrylcholine iodide (BChI).

Key advantages of this system include:

-

Biocompatibility: Choline and its derivatives are naturally occurring and readily metabolized, minimizing toxicity concerns, a critical factor for biomedical applications.

-

Green Reaction Conditions: The polymerization can be conducted in environmentally friendly solvents like ethyl lactate, ethanol, and even water.

-

Metal-Free Catalysis: The absence of transition metal catalysts circumvents issues of metal contamination in the final polymer product, simplifying purification and enhancing biocompatibility.

-

Versatility: This method is applicable to a broad scope of monomers, including methacrylates, acrylates, and functional monomers, enabling the synthesis of a diverse array of polymer architectures.

-

Controlled Polymerization: The "living" nature of the polymerization allows for the synthesis of polymers with predictable molecular weights, low polydispersity, and the ability to create block copolymers.

The Catalytic Mechanism: A Signaling Pathway

The underlying mechanism of choline iodide-catalyzed LRP is based on the reversible activation of a dormant polymer chain (Polymer-I) by the iodide anion (I⁻). The choline cation acts as a phase-transfer catalyst, enhancing the solubility and availability of the iodide anion in the polymerization medium. The process can be visualized as follows:

Caption: Reversible activation pathway in choline iodide-catalyzed LRP.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments, showcasing the efficacy of choline iodide and its analogues in the controlled polymerization of various monomers.

Table 1: Polymerization of Various Monomers with Choline Iodide Catalysts

| Entry | Monomer | Initiator | Catalyst | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (kDa) | Mₙ,theo (kDa) | Đ (Mₙ/Mₙ) |

| 1 | MMA | EPh-I | BChI | Bulk | 70 | 10 | 73 | 7.6 | 7.4 | 1.22 |

| 2 | BA | EMA-I | BChI | EL | 110 | 48 | 48 | 5.3 | 4.2 | 1.35 |

| 3 | HEMA | EPh-I | ChI | Bulk | 70 | 8 | 86 | 9.8 | 9.5 | 1.32 |

| 4 | HEMA | EPh-I | AChI | Bulk | 70 | 8 | 83 | 9.4 | 9.2 | 1.28 |

| 5 | HEMA | EPh-I | BChI | Bulk | 70 | 8 | 79 | 9.1 | 8.8 | 1.30 |

| 6 | HEMA | EPh-I | BChI | Ethanol | 70 | 8 | 67 | 7.9 | 7.5 | 1.46 |

| 7 | PEGMA | EPh-I | ChI | Bulk | 70 | 3 | 91 | 28.3 | 28.0 | 1.35 |

| 8 | PEGMA | EPh-I | BChI | Water | 70 | 3 | 85 | 26.5 | 26.2 | 1.42 |

| 9 | MPC | EPh-I | ChI | Ethanol | 70 | 24 | 89 | 27.1 | 26.9 | 1.35 |

| 10 | SBMA | EPh-I | BChI | Ethanol | 70 | 24 | 52 | 16.2 | 15.5 | 1.43 |

-

MMA: Methyl methacrylate; BA: Butyl acrylate; HEMA: 2-Hydroxyethyl methacrylate; PEGMA: Poly(ethylene glycol) methyl ether methacrylate; MPC: 2-Methacryloyloxyethyl phosphorylcholine; SBMA: N-(3-Sulfopropyl)-N-methacryloyloxyethyl-N,N-dimethylammonium betaine.

-

EPh-I: Ethyl α-iodophenylacetate; EMA-I: Ethyl 2-iodoisobutyrate.

-

ChI: Choline iodide; AChI: Acetylcholine iodide; BChI: Butyrylcholine iodide.

-

EL: Ethyl lactate.

-

Conv.: Monomer conversion.

-

Mₙ: Number-average molecular weight (determined by GPC).

-

Mₙ,theo: Theoretical number-average molecular weight.

-

Đ: Polydispersity index (Mₙ/Mₙ).

Detailed Experimental Protocols

The following section provides a generalized yet detailed protocol for conducting a typical polymerization reaction using choline iodide catalysts.

Materials

-

Monomer: Purified by passing through a column of basic alumina to remove inhibitor, or by distillation under reduced pressure.

-

Initiator (Alkyl Iodide): Synthesized according to literature procedures or purchased from a commercial source.

-

Catalyst: Choline iodide (ChI), acetylcholine iodide (AChI), or butyrylcholine iodide (BChI) (used as received).

-

Solvent (if applicable): Anhydrous grade, deoxygenated prior to use.

General Polymerization Procedure

The following workflow diagram illustrates the key steps in the experimental setup.

Caption: General experimental workflow for choline iodide-catalyzed LRP.

Step-by-Step Protocol:

-

Reaction Setup: A predetermined amount of monomer, alkyl iodide initiator, choline iodide catalyst, and solvent (if necessary) are added to a Schlenk flask equipped with a magnetic stir bar.

-

Deoxygenation: The reaction mixture is subjected to three to four freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: The flask is then backfilled with an inert gas (e.g., nitrogen or argon) and immersed in a preheated oil bath at the desired temperature to initiate the polymerization.

-

Monitoring the Reaction: Aliquots are taken from the reaction mixture at specific time intervals under an inert atmosphere to monitor the monomer conversion and the evolution of the polymer's molecular weight and polydispersity.

-

Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the monomer's vinyl protons with that of a stable internal standard or the polymer's backbone protons.

-

Molecular Weight and Polydispersity: Analyzed by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

-

-

Termination and Purification: After the desired reaction time or monomer conversion is reached, the polymerization is quenched by cooling the flask to room temperature and exposing the contents to air. The polymer is then isolated by precipitation in a suitable non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum to a constant weight.

Conclusion and Future Outlook

Green living radical polymerization with choline iodide catalysts represents a significant advancement in sustainable polymer synthesis. The use of non-toxic, biocompatible catalysts and environmentally benign solvents opens up new possibilities for the creation of advanced polymeric materials for drug delivery, tissue engineering, and other biomedical applications. The versatility and robustness of this system, coupled with its adherence to the principles of green chemistry, position it as a powerful tool for researchers and professionals in the field. Future research may focus on expanding the range of applicable monomers, further optimizing reaction conditions for even greater control, and exploring the synthesis of more complex polymer architectures.

Iodocholine iodide as a precursor for radiolabeling

An In-depth Technical Guide to the Role of Iodocholine Iodide in Radiotracer Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The imaging of choline metabolism has become a cornerstone of oncological diagnostics, particularly for prostate, breast, and brain tumors, utilizing Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Elevated choline kinase activity in cancer cells leads to increased uptake and trapping of choline analogs, providing a powerful mechanism for tumor visualization[1][2].

This technical guide focuses on the role of this compound, the non-radioactive reference standard for radio-iodinated and other radiolabeled choline analogs. While not typically a direct precursor in high-yield radiolabeling reactions, its stable structure is fundamental for the development, validation, and quality control of its radioactive counterparts. We will explore the synthesis pathways for clinically relevant radiolabeled choline analogs, such as radio-iodinated cholines and [¹⁸F]Fluoromethylcholine ([¹⁸F]FCH), providing detailed protocols, quantitative data, and workflow visualizations. This document serves as a comprehensive resource for professionals engaged in the development of novel radiopharmaceuticals for metabolic imaging.

Biological Pathway: Choline Metabolism in Cancer Cells

The efficacy of radiolabeled choline tracers is rooted in the fundamental biochemistry of cancer cells. Choline is transported into the cell and is primarily phosphorylated by the enzyme Choline Kinase (CK) to form phosphocholine[3]. This product is then incorporated into phosphatidylcholine, a major component of cell membranes[3]. In malignant cells, the upregulation of CK leads to the rapid trapping of radiolabeled choline, forming the basis of its utility in PET and SPECT imaging[2].

Caption: Intracellular trapping of radiolabeled choline via phosphorylation.

This compound as a Precursor and Reference Standard

This compound, chemically (2-iodoethyl)trimethylammonium iodide, serves as the stable, non-radioactive ("cold") analog of radio-iodinated choline. Its primary roles in radiopharmaceutical development are:

-

Reference Standard: Used in analytical procedures like High-Performance Liquid Chromatography (HPLC) to identify and quantify the final radiolabeled product.

-

Precursor for [¹¹C]Choline: While the direct precursor for [¹¹C]Choline synthesis is N,N-dimethylaminoethanol, which is methylated using [¹¹C]methyl iodide, this compound represents the final, non-radioactive product structure.

Experimental Protocols for Radiolabeling Choline Analogs

The synthesis of radiolabeled choline analogs is a multi-step process that requires careful control of reaction conditions to achieve high radiochemical yields and purity. Below are detailed methodologies for two major classes of radiolabeled choline.

Protocol 1: Synthesis of Radioiodinated Compounds via Electrophilic Substitution

Radioiodination is a common method for labeling peptides and small molecules for SPECT imaging (¹²³I, ¹³¹I) and PET imaging (¹²⁴I). While direct isotopic exchange on iodocholine is inefficient, a common strategy involves radio-iododestannylation of a precursor molecule. This method offers high yields under mild conditions.

Methodology: Iododestannylation using Chloramine-T

-

Precursor Preparation: A suitable precursor, such as an aromatic tributylstannyl derivative of a choline analog, is synthesized and purified.

-

Radioiodination Reaction:

-

To a solution of the stannylated precursor (e.g., 10 nmol) in an appropriate solvent, add the radioiodide (e.g., [¹²³I]NaI) solution.

-

Initiate the reaction by adding an oxidizing agent, such as Chloramine-T (e.g., 40 µg). Other oxidants like N-chlorosuccinimide (NCS) can also be used.

-

Allow the reaction to proceed at room temperature for a short duration (e.g., 5-15 minutes).

-

-

Quenching: Stop the reaction by adding a reducing agent, such as sodium metabisulfite.

-

Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak) or semi-preparative HPLC to separate the radiolabeled product from unreacted radioiodide and precursors.

-

Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.

Caption: General workflow for radioiodination of a stannylated precursor.

Protocol 2: Automated Synthesis of [¹⁸F]Fluorocholine ([¹⁸F]FCH)

[¹⁸F]FCH is a widely used PET tracer. Its synthesis is typically automated using commercial modules (e.g., GE TracerLab) and involves a two-step process.

Methodology: Two-Step Synthesis in an Automated Module

-

[¹⁸F]Fluoride Production and Trapping:

-

[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

The aqueous [¹⁸F]Fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

-

-

Elution and Drying:

-

The [¹⁸F]Fluoride is eluted from the cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst like Kryptofix 2.2.2 (K2.2.2).

-

The mixture is dried via azeotropic distillation with acetonitrile at an elevated temperature (e.g., 110°C).

-

-

Step 1: Synthesis of [¹⁸F]Fluorobromomethane:

-

A solution of dibromomethane in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K2.2.2 complex.

-

The reaction is heated (e.g., 95°C for 4 minutes) to produce the intermediate, [¹⁸F]fluorobromomethane. This volatile intermediate is then transferred to a second reaction vessel or cartridge.

-

-

Step 2: N-alkylation of Dimethylaminoethanol (DMAE):

-

The [¹⁸F]fluorobromomethane is reacted with the precursor, N,N-dimethylaminoethanol (DMAE), which is often pre-loaded onto a solid support cartridge (e.g., Sep-Pak tC18).

-

This reaction forms [¹⁸F]Fluorocholine as the bromide salt.

-

-

Purification and Formulation:

-

The crude [¹⁸F]FCH is purified using a series of SPE cartridges (e.g., cation exchange like Accell CM) to remove unreacted DMAE and other impurities.

-

The final product is eluted with sterile saline and passed through a sterile filter (0.22 µm) into a sterile vial.

-

Caption: Automated synthesis workflow for [¹⁸F]Fluorocholine production.

Quantitative Data on Radiolabeled Choline Synthesis

The efficiency of radiotracer production is critical for clinical applications. Key parameters include radiochemical yield (RCY), radiochemical purity (RCP), and total synthesis time. The data below is compiled from published automated and semi-automated synthesis methods.

| Radiotracer | Precursor | Method | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Synthesis Time (min) | Reference |

| [¹⁸F]Fluorocholine | Dibromomethane & DMAE | Two-step automated | 15-25% (not decay corrected) | >99% | <35 | |

| [¹⁸F]Fluorocholine | Ditosylmethane & DMAE | One-pot automated | Not specified | Not specified | Not specified | |

| [¹²³I]PSMA-p-IB | PSMA-p-TBSB | Iododestannylation | 75.9 ± 1.0% | >99.5% (after purification) | 5 (reaction time) | |

| ¹³¹I-cWIWLYA | cWIWLYA peptide | Chloramine-T | 93.37% | Not specified | Not specified |

Note: RCY can vary significantly based on initial radioactivity, synthesis module efficiency, and specific reaction conditions.

Application in PET/SPECT Imaging

The choice of radionuclide dictates the imaging modality.

-

SPECT Imaging: Utilizes gamma-emitting isotopes.

-

Iodine-123 (¹²³I): Offers good image quality for SPECT but is not widely used for choline analogs.

-

Iodine-131 (¹³¹I): Used for both imaging and therapy, particularly in thyroid cancer. Its application with choline is less common.

-

-

PET Imaging: Utilizes positron-emitting isotopes, which produce two 511 keV gamma photons upon annihilation, allowing for higher resolution and sensitivity.

-

Fluorine-18 (¹⁸F): With its nearly ideal half-life (109.7 min) and low positron energy, it is the most common radionuclide for choline PET tracers ([¹⁸F]FCH).

-

Carbon-11 (¹¹C): [¹¹C]Choline is also used, but its short half-life (20.4 min) restricts its use to facilities with an on-site cyclotron.

-

Iodine-124 (¹²⁴I): A positron-emitting iodine isotope with a long half-life (4.2 days), making it suitable for tracking slow biological processes. However, its complex decay scheme can pose challenges for quantitative imaging.

-

Conclusion

This compound is an essential tool in the field of radiolabeled choline development, primarily serving as a non-radioactive reference standard for analytical validation. The synthesis of clinically valuable tracers like [¹⁸F]Fluorocholine and various radio-iodinated compounds relies on robust, often automated, multi-step protocols. Understanding these detailed methodologies, from the underlying biological pathways to the specifics of radiochemical reactions and purification, is critical for researchers and drug development professionals. The continued refinement of these synthesis and purification techniques will further enhance the accessibility and application of choline-based radiotracers in precision oncology.

References

Theoretical Underpinnings of Iodocholine Iodide's Catalytic Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Iodocholine iodide, a quaternary ammonium salt, is emerging as a "green" and metabolizable catalyst. While specific theoretical and quantitative studies on its catalytic activity are nascent, its structural components—a quaternary ammonium cation and an iodide anion—suggest a dual-function catalytic potential rooted in the well-established principles of phase-transfer and nucleophilic catalysis. This technical guide consolidates the theoretical framework for the catalytic activity of this compound by examining analogous quaternary ammonium iodide systems. It provides a detailed look at the proposed mechanisms, presents comparative quantitative data from related catalysts, and offers detailed experimental protocols for key reactions where this compound is expected to show catalytic efficacy.

Introduction: The Catalytic Potential of this compound

This compound is a quaternary ammonium salt that is noted for its potential as a non-toxic, metabolizable, and environmentally friendly catalyst, particularly in the realm of free-radical polymerization[1]. Structurally, it comprises a choline cation, an essential nutrient, and an iodide anion. This composition positions it as a catalyst of interest in biocompatible and sustainable chemical synthesis.

The catalytic activity of this compound can be theoretically dissected into two cooperative functions:

-

Phase-Transfer Catalysis (PTC): The quaternary ammonium cation is structurally analogous to well-known phase-transfer catalysts. These catalysts are instrumental in transporting anionic reactants across the interface of immiscible liquid-liquid or solid-liquid phases, thereby accelerating reaction rates.

-

Nucleophilic Catalysis: The iodide anion is a potent nucleophile and an excellent leaving group. This dual characteristic allows it to act as a nucleophilic catalyst, particularly in substitution and addition reactions, by forming a more reactive intermediate that is then more readily attacked by the primary nucleophile.

This guide will explore the theoretical basis for these catalytic functions, drawing parallels from extensively studied quaternary ammonium iodides like tetrabutylammonium iodide (TBAI).

Theoretical Framework of Catalysis

The overall catalytic efficacy of this compound is predicated on the synergistic action of its constituent ions. The choline cation facilitates the transport of the reactive iodide anion into the organic phase, where the iodide can then engage in nucleophilic catalysis.

Phase-Transfer Catalysis Mechanism

In a biphasic system (e.g., aqueous and organic), the quaternary ammonium cation (Q⁺) forms an ion pair with the iodide anion (I⁻) in the aqueous phase. Due to the lipophilic nature of the alkyl groups on the nitrogen atom, this ion pair has sufficient solubility in the organic phase to be transported across the phase boundary. Once in the organic phase, the iodide anion is available to participate in the reaction. This process is crucial for reactions where the nucleophile is soluble in the aqueous phase while the organic substrate is in the organic phase.

Nucleophilic Catalysis Mechanism

The iodide ion, once in the organic phase, can act as a potent nucleophilic catalyst, particularly in substitution reactions involving alkyl chlorides or bromides. The catalytic cycle involves two sequential Sₙ2 reactions. First, the iodide ion displaces the original leaving group (e.g., Cl⁻ or Br⁻) to form a more reactive alkyl iodide intermediate. The rationale behind this is that iodide is often a stronger nucleophile than the incoming nucleophile and a better leaving group than the original halide. In the second step, the primary nucleophile displaces the iodide from the intermediate to form the final product, regenerating the iodide catalyst. This mechanism effectively lowers the activation energy of the overall reaction.

Data Presentation: Comparative Catalytic Activity

While specific quantitative data for this compound is not yet widely available, the performance of other quaternary ammonium salts in various reactions provides a valuable benchmark. The choice of the cation and the anion significantly influences the catalytic efficiency. The following tables summarize the catalytic activity of various quaternary ammonium salts in representative organic transformations.

Table 1: Comparison of Quaternary Ammonium Salt Catalysts in the Hantzsch Reaction (Synthesis of 1,4-dihydropyridines in aqueous medium)

| Catalyst | Yield (%) | Reaction Time (hours) |

| Tetrabutylammonium Bromide (TBAB) | 84 | 1 |

| Benzyltriethylammonium Chloride (BTEAC) | 75 | 1 |

| Cetyltrimethylammonium Bromide (CTAB) | 62 | 1 |

| Data sourced from a comparative study on Hantzsch reaction catalysis. |

Table 2: Comparison of Phase-Transfer Catalysts in the Oxidation of Benzyl Alcohol (Oxidation to benzaldehyde using acidic potassium dichromate)

| Catalyst | Solvent | Yield (%) |

| Tricaprylmethylammonium Chloride (Aliquat 336) | Toluene | >85 |

| Tetrabutylammonium Bromide (TBAB) | Toluene | >85 |

| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Toluene | >85 |

| Data indicates that the lipophilicity of the catalyst plays a significant role in this transformation. |

Table 3: Effect of Anion on the Synthesis of Styrene Carbonate from Styrene Oxide and CO₂ (Reaction catalyzed by phosphonium salts, analogous to quaternary ammonium salts)

| Catalyst | Counter Anion | Conversion (%) |

| Tetrabutylphosphonium Iodide | I⁻ | 95 |

| Tetrabutylphosphonium Bromide | Br⁻ | 70 |

| Tetrabutylphosphonium Chloride | Cl⁻ | 25 |

| This data highlights the superior catalytic activity of the iodide anion in this reaction. |

Experimental Protocols

The following are detailed methodologies for key experiments where this compound could potentially be employed as a catalyst, based on established protocols for analogous quaternary ammonium iodides.

Protocol 1: Nucleophilic Substitution - Synthesis of 1-iodooctane from 1-chlorooctane

This protocol describes a classic Finkelstein reaction, where the iodide from this compound acts as a nucleophilic catalyst to facilitate the substitution of a less reactive halide.

Materials:

-

1-chlorooctane

-

Sodium iodide (or another iodide source if not relying solely on the catalyst)

-

This compound (catalytic amount, e.g., 5 mol%)

-

Acetone (anhydrous)

-

Sodium thiosulfate solution (aqueous)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chlorooctane (1 equivalent), sodium iodide (1.5 equivalents), and this compound (0.05 equivalents).

-

Add anhydrous acetone to dissolve the reactants.

-

Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with an equal volume of sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-iodooctane.

-

Purify the product by vacuum distillation if necessary.

Protocol 2: Synthesis of Cyclic Carbonates from Epoxides and CO₂

This protocol details the synthesis of styrene carbonate from styrene oxide and carbon dioxide, a reaction where onium iodides are known to be effective catalysts.

Materials:

-

Styrene oxide

-

This compound (catalyst, e.g., 1-5 mol%)

-

High-pressure reactor (autoclave)

-

Carbon dioxide (CO₂) source

-

Solvent (e.g., DMF or solvent-free)

Procedure:

-

Place styrene oxide (1 equivalent) and this compound (0.01-0.05 equivalents) into a high-pressure reactor equipped with a magnetic stirrer.

-

Seal the reactor and purge with CO₂ to remove air.

-

Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-10 atm).

-

Heat the reactor to the desired temperature (e.g., 80-120 °C) with constant stirring.

-

Maintain the reaction conditions for a specified time (e.g., 4-24 hours), monitoring the pressure to observe CO₂ uptake.

-

After the reaction, cool the reactor to room temperature and slowly vent the excess CO₂.

-

The resulting product, styrene carbonate, can be purified by distillation or chromatography if necessary.

Conclusion

While direct experimental and theoretical data on the catalytic activity of this compound is still emerging, a strong theoretical framework can be constructed based on its structural components. The choline cation is expected to function as a phase-transfer agent, while the iodide anion is a well-documented nucleophilic catalyst. This dual-mode of action suggests that this compound holds significant promise as a versatile and "green" catalyst for a range of organic transformations, including nucleophilic substitutions and the synthesis of valuable compounds like cyclic carbonates. Further quantitative studies are warranted to fully elucidate its catalytic potential and optimize its application in sustainable chemical synthesis.

References

An In-depth Technical Guide to the Discovery and History of Iodocholine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocholine iodide (CAS No. 28508-22-7), a quaternary ammonium salt, has emerged as a compound of interest in recent years, primarily for its applications as a non-radioactive standard for carbon-11 labeled choline in positron emission tomography (PET) imaging and as a catalyst in polymer chemistry. This guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and the evolution of its applications. Quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visualizations of synthetic pathways and experimental workflows are provided to facilitate a deeper understanding of this compound.

Introduction

This compound, chemically known as 2-hydroxy-N-(iodomethyl)-N,N-dimethylethanaminium iodide, is a choline analog characterized by the presence of an iodomethyl group attached to the quaternary nitrogen. While the broader history of choline and its esters dates back to the 19th century, the specific history of this compound appears to be more contemporary, with significant research and documentation emerging in the 21st century. This document traces the known historical development of this compound, from its synthesis to its modern applications.

Early History and Discovery

The precise date and the original discoverer of this compound are not well-documented in easily accessible historical records. The compound's history is intrinsically linked to the development of choline analogs for various biochemical and medicinal applications.

While the synthesis of numerous choline esters and analogs was explored throughout the 20th century for their potential pharmacological activities, the first documented synthesis of this compound in prominent chemical literature appears to be more recent. The compound's CAS number, 28508-22-7, provides a unique identifier to trace its appearance in scientific databases and publications.

A significant milestone in the documentation of this compound's synthesis is found in a 2016 publication by Duque-Benítez et al., which describes its synthesis as part of a study on the antileishmanial activity of new choline analogs. Notably, the authors credit the synthetic procedure to an earlier work by Mistry et al., indicating that the compound was likely synthesized prior to 2016.

Chemical Properties and Data

This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C5H13I2NO | --INVALID-LINK-- |

| Molecular Weight | 356.97 g/mol | --INVALID-LINK-- |

| CAS Number | 28508-22-7 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in polar solvents | General chemical knowledge |

| SMILES | C--INVALID-LINK--(CCO)CI.[I-] | --INVALID-LINK-- |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is based on the quaternization of an amine. The procedure described by Duque-Benítez et al. (2016), adapted from Mistry et al., provides a clear and reproducible method.

4.1. General Procedure for the Preparation of this compound

This protocol involves the reaction of N,N-dimethylethanolamine with diiodomethane.

-

Reactants:

-

N,N-dimethylethanolamine (1 equivalent)

-

Diiodomethane (CH₂I₂) (1.5 equivalents)

-

-

Solvent:

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

N,N-dimethylethanolamine is dissolved in dry THF.

-

Diiodomethane is added to the solution in a 1.5:1 molar ratio relative to the N,N-dimethylethanolamine.

-

The reaction mixture is stirred at room temperature for 24 hours in the dark.

-

The resulting product, a gummy crude material, is washed with dry THF.

-

The purified salt is then filtered to obtain this compound as a white solid.

-

Diagram of the Synthetic Pathway:

Caption: Synthesis of this compound.

Modern Applications

The primary contemporary applications of this compound are in the fields of medical imaging and materials science.

5.1. Non-Radioactive Standard in PET Imaging

Carbon-11 (¹¹C) labeled choline is a key radiotracer used in PET scans to visualize tumors, particularly in prostate cancer. Due to the short half-life of ¹¹C (approximately 20.4 minutes), the synthesis and quality control of ¹¹C-choline must be rapid and efficient. This compound serves as a non-radioactive "cold" standard for ¹¹C-choline. It is used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the identity and purity of the radiolabeled product before it is administered to patients.

Diagram of the Experimental Workflow for ¹¹C-Choline Quality Control:

Caption: Quality control workflow for ¹¹C-Choline.

5.2. Catalyst in Polymer Chemistry

This compound has been identified as a "green" catalyst for the living radical polymerization of functional polymers. Its biocompatible and metabolizable nature makes it an attractive alternative to traditional, often toxic, metal-based catalysts. This application is part of a broader trend in chemistry towards developing more sustainable and environmentally friendly chemical processes.

Conclusion

The history of this compound is that of a compound that has transitioned from a synthesized molecule within the broader family of choline analogs to a valuable tool in modern medical diagnostics and sustainable chemistry. While its early history is not extensively detailed, its recent applications highlight its growing importance. Further research into historical chemical archives may yet uncover its original synthesis and discoverer, providing a more complete picture of its journey from laboratory curiosity to a compound with significant practical applications. The detailed experimental protocols and structured data presented in this guide are intended to support researchers and professionals in the continued exploration and utilization of this compound.

Spectroscopic Profile of Iodocholine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Iodocholine iodide (CAS No: 28508-22-7), a quaternary ammonium salt with applications in catalysis and as a non-radioactive analogue for PET imaging agents.[1] This document outlines the expected data from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—and provides detailed experimental protocols for obtaining these spectra.

Chemical Structure and Properties

This compound is the non-radioactive iodide salt of iodocholine. Its structure features a quaternary ammonium cation with a hydroxyl group and an iodomethyl group, balanced by an iodide counter-ion.

Molecular Formula: C₅H₁₃I₂NO

Molecular Weight: 357.97 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and the closely related Choline iodide for comparative purposes.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | This compound | ~3.1 | s | N-(CH₃)₂ |

| ~3.4 | t | N-CH₂ | ||

| ~3.9 | t | CH₂-OH | ||

| ~4.8 | s | N-CH₂-I | ||

| ¹³C NMR | Choline iodide | 54.0 | - | N-(CH₃)₃ |

| 56.1 | - | N-CH₂ | ||

| 67.8 | - | CH₂-OH |

Note: ¹H NMR data for this compound is interpreted from commercially available spectra. ¹³C NMR data is for the closely related Choline iodide and serves as a reference.

Table 2: Mass Spectrometry Data

| Technique | Compound | m/z | Ion |

| LC-MS (ESI+) | This compound | 231.0 | [M-I]⁺ |

Table 3: FTIR Spectroscopic Data

| Compound | Wavenumber (cm⁻¹) | Vibrational Mode |

| Choline iodide | ~3300-3400 (broad) | O-H stretch |

| ~2800-3000 | C-H stretch | |

| ~1480 | C-H bend (CH₃) | |

| ~1080 | C-N stretch | |

| ~1050 | C-O stretch |

Note: FTIR data is for the closely related Choline iodide and is indicative of the expected vibrational modes for this compound.

Table 4: UV-Vis Spectroscopic Data

| Species | Solvent | λmax (nm) |

| Iodide (I⁻) | Water | 193, 226 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard laboratory practices for the analysis of quaternary ammonium salts and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in the this compound molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the mass-to-charge ratio of the Iodocholine cation and confirm the molecular weight.

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

LC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, can be used.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 100-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the analyte.

-

-

Data Analysis: Identify the peak corresponding to the Iodocholine cation ([M-I]⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

A typical spectral range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To observe the electronic transitions, primarily of the iodide ion.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent, such as water or ethanol.

-

Prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the sample solution.

-

Scan a wavelength range of approximately 190-400 nm.

-

-

Data Analysis: Identify the absorption maxima (λmax) corresponding to the iodide ion.[2]

Conclusion

The spectroscopic techniques outlined in this guide provide a comprehensive framework for the characterization of this compound. The combination of NMR and mass spectrometry confirms the molecular structure and mass, while FTIR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of the compound. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and similar quaternary ammonium compounds.

References

Biocompatible Catalysts for Functional Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of biocompatible and biodegradable polymers is a cornerstone of modern biomedical research, with profound implications for drug delivery, tissue engineering, and regenerative medicine. The synthesis of these functional polymers hinges on the use of catalysts that are not only efficient but also non-toxic and compatible with biological systems. This technical guide provides an in-depth overview of the core principles, experimental protocols, and performance data of biocompatible catalysts used in the synthesis of functional polymers.

Introduction to Biocompatible Catalysis

The ideal catalyst for biomedical polymer synthesis should exhibit high activity and selectivity under mild reaction conditions, while demonstrating minimal cytotoxicity.[1] Traditional metal-based catalysts, such as tin(II) octoate, have been widely used but raise concerns due to the potential for metal contamination in the final polymer product.[2] Consequently, there is a growing interest in the development of biocompatible alternatives, including organocatalysts and enzyme-based systems.[3][4]

Types of Biocompatible Catalysts

Biocompatible catalysts for functional polymer synthesis can be broadly categorized into three main classes:

-

Organocatalysts: These metal-free organic molecules have emerged as a versatile and highly effective class of catalysts for ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone.[3] They offer the advantage of lower toxicity compared to their metal-based counterparts. Common examples include amines, N-heterocyclic carbenes (NHCs), and Brønsted acids.

-

Enzymes: Lipases, in particular, have demonstrated remarkable efficiency in catalyzing the synthesis of polyesters under mild and environmentally friendly conditions. Enzymatic catalysis offers high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with conventional chemical catalysts.

-

Biocompatible Metal-Based Catalysts: While there are concerns about metal toxicity, certain metal-based catalysts based on elements like zinc, magnesium, and calcium, which are essential for the human body, are being explored as biocompatible alternatives. These catalysts can offer high polymerization rates and good control over polymer properties.

Quantitative Performance of Biocompatible Catalysts

The selection of a suitable catalyst is critical for achieving the desired polymer characteristics. The following tables summarize the performance of various biocompatible catalysts in the ring-opening polymerization of lactide and ε-caprolactone.

Table 1: Performance of Biocompatible Catalysts in Lactide Polymerization

| Catalyst | Monomer to Catalyst Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Zinc 2-ethylhexanoate (ZnOct₂) | 1200:1 | 24 | 92.8 | 64,000 | - | |

| Magnesium 2-ethylhexanoate (MgOct₂) | 1200:1 | 24 | 91.5 | 31,000 | - | |

| Calcium 2-ethylhexanoate (CaOct₂) | 1200:1 | 24 | 58.0 | 19,500 | - | |

| [Ni(DBED)₂(O₂CC(CH₃)₃)₂]·(CH₃)₃CCO₂H | 250:1 | 72 | 95 | 18,300 | 1.15 | |

| Potassium Oximate Complex | 100:1 | 0.08 | >99 | 15,100 | 1.16 |

Table 2: Performance of Biocompatible Catalysts in ε-Caprolactone Polymerization

| Catalyst | Monomer to Initiator to Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| 1,4-bis[Bim][PF₆] | 400:1:0.5 | 120 | 72 | >95 | 20,130 | ~1.80 | |

| Benzoic Acid/Benzyl Alcohol | 200:1:1 | 120 | 24 | 84.7 | 7,700 | 1.25 | |

| Zinc Benzoate Complex | 100:1 | 130 | 0.5 | 98 | 10,200 | 1.45 | |

| Titanium Isopropoxide | 200:1 | 130 | 24 | >99 | 24,100 | 1.19 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of functional polymers using biocompatible catalysts.

General Protocol for Organocatalyzed Ring-Opening Polymerization of ε-Caprolactone

This protocol is adapted from a study on dicationic ionic liquid catalysts.

Materials:

-

ε-Caprolactone (CL), purified

-

1,4-bis[N-(N′-butylimidazolium)]alkane bishexafluorophosphate (catalyst)

-

1-Butanol (nBuOH, initiator)

-

Nitrogen gas

-

Round bottom flask (25 mL)

-

Preheated oil bath